molecular formula C17H12ClFN2O2 B2874430 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide CAS No. 946344-74-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide

Cat. No.: B2874430
CAS No.: 946344-74-7
M. Wt: 330.74
InChI Key: LOLBICVDZSEBPQ-UHFFFAOYSA-N
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Description

“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide” is a compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Antimicrobial Activity

  • Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine yielded compounds with promising antimicrobial analogs. Specifically, derivatives bearing a fluorine atom at the 4th position of the benzoyl group exhibited enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This underscores the potential of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide as a scaffold for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antipsychotic Agents

  • The investigation into novel potential antipsychotic agents led to the synthesis of a series of compounds where this compound could potentially serve as a precursor. These studies revealed compounds that did not interact with dopamine receptors yet exhibited antipsychotic-like profiles in behavioral animal tests, highlighting a novel mechanism of action for antipsychotic therapy (Wise et al., 1987).

Anticonvulsant Pharmacophore

  • A new series of compounds designed and synthesized with the essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring as an anticonvulsant pharmacophore exhibited significant anticonvulsant activity. This suggests the potential application of this compound in the development of anticonvulsant drugs (Faizi et al., 2017).

Dual Fluorescent Detection

  • Research on fluorescent probes for detecting Zn2+/Cd2+ ions developed two structural isomers based on a 2-aminobenzamide framework, highlighting the adaptability of the core structure for applications in chemical sensing and environmental monitoring (Xu et al., 2014).

Imaging of Metabotropic Glutamate Receptor

  • The synthesis and evaluation of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 in the rodent brain utilized compounds similar to this compound, demonstrating the compound's potential in neuroscience research and the development of diagnostic tools (Fujinaga et al., 2012).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)16-9-15(21-23-16)10-20-17(22)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLBICVDZSEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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